1,3-Dithiane, 2-butyl-2-methyl-
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Overview
Description
1,3-Dithiane, 2-butyl-2-methyl- is an organic compound with the molecular formula C9H18S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. These compounds are known for their stability and versatility in organic synthesis, particularly as protecting groups for carbonyl compounds and as intermediates in various chemical reactions .
Preparation Methods
1,3-Dithiane, 2-butyl-2-methyl- can be synthesized through several methods. One common synthetic route involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiane ring by replacing the carbonyl oxygen with two sulfur atoms. Industrial production methods often utilize similar reaction conditions but may involve continuous flow processes and optimized catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1,3-Dithiane, 2-butyl-2-methyl- undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dithiane, 2-butyl-2-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-butyl-2-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Dithiane, 2-butyl-2-methyl- can be compared with other similar compounds, such as:
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity but a different ring size.
1,3-Dithiane: The parent compound without the butyl and methyl substituents, which has similar chemical properties but different steric effects.
1,4-Dithiane: A related compound with a different ring structure, offering different reactivity and applications.
The uniqueness of 1,3-Dithiane, 2-butyl-2-methyl- lies in its specific substituents, which can influence its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
150237-23-3 |
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Molecular Formula |
C9H18S2 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
2-butyl-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C9H18S2/c1-3-4-6-9(2)10-7-5-8-11-9/h3-8H2,1-2H3 |
InChI Key |
VYCYDDZQKIGEFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCCS1)C |
Origin of Product |
United States |
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